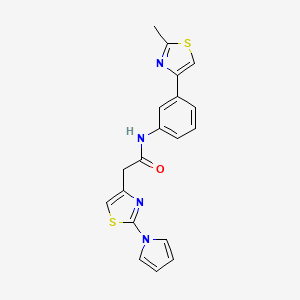

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

Description

This compound is a thiazole-containing acetamide derivative characterized by two distinct heterocyclic moieties: a 1H-pyrrole-substituted thiazole at position 2 and a 2-methylthiazole-substituted phenyl group attached via an acetamide linkage.

Properties

IUPAC Name |

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-13-20-17(12-25-13)14-5-4-6-15(9-14)21-18(24)10-16-11-26-19(22-16)23-7-2-3-8-23/h2-9,11-12H,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILIMVMQFMEDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

Coupling Reactions: The pyrrole and thiazole rings can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can occur at the thiazole ring, potentially forming dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis

Overview : 4-Amino-5-methylhexanoic acid is a crucial building block in peptide synthesis. Its structural properties make it suitable for creating custom peptides necessary for pharmaceutical applications.

Case Studies :

- Therapeutic Peptides : Research has shown that peptides synthesized using this compound exhibit enhanced stability and bioactivity, making them potential candidates for therapeutic use in treating various diseases .

Drug Development

Overview : This compound plays a vital role in the design of new therapeutic agents. It aids in the creation of compounds that specifically target biological pathways, thereby enhancing drug efficacy.

Research Findings :

- Targeted Therapies : Studies indicate that derivatives of 4-amino-5-methylhexanoic acid have been utilized to develop targeted therapies for conditions such as cancer and neurodegenerative diseases .

Biotechnology

Overview : In biotechnology, 4-amino-5-methylhexanoic acid is employed to modify proteins, improving their stability and functionality.

Applications :

- Enzyme Engineering : The compound has been used to enhance enzyme properties, facilitating advancements in biocatalysis and industrial processes .

Research Reagents

Overview : As a research reagent, 4-amino-5-methylhexanoic acid is commonly used in academic and industrial laboratories for various chemical reactions.

Significance :

- Organic Chemistry Advancements : The compound's versatility contributes to significant advancements in organic synthesis methodologies .

Cosmetic Formulations

Overview : The cosmetic industry explores the potential of 4-amino-5-methylhexanoic acid in formulating products aimed at skin health and hydration.

Applications :

- Amino Acid Derivatives in Cosmetics : Its derivatives are being investigated for their moisturizing properties and ability to enhance skin barrier function .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and bioactivity |

| Drug Development | Design of new therapeutic agents | Targeted therapies for cancer and neurodegenerative diseases |

| Biotechnology | Protein modification for stability and functionality | Improved enzyme properties |

| Research Reagents | Used in chemical reactions in labs | Significant advancements in organic synthesis |

| Cosmetic Formulations | Formulation of skin health products | Investigated for moisturizing properties |

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or DNA, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with several acetamide-thiazole derivatives, differing primarily in substituent groups and their positions. Key comparisons include:

Table 1: Structural Comparison

Key Observations :

- Substituent Impact : The 1H-pyrrole group in the target compound may enhance π-π stacking interactions compared to phenyl or thiophene groups in analogs (e.g., ) .

- Bioactivity : Derivatives with arylpiperazine substituents () exhibit broad-spectrum antimicrobial activity, suggesting that the target compound’s 2-methylthiazole-phenyl group could similarly influence binding to microbial enzymes .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are lacking, inferences can be drawn from analogs:

Table 2: Physicochemical Comparison

Key Observations :

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule that integrates a pyrrole moiety, thiazole ring, and an acetamide group. This structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine the pyrrole and thiazole rings with the acetamide group. Common methods include:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamide precursors.

- Pyrrole Integration : The pyrrole moiety is often synthesized via the Paal-Knorr synthesis or similar methods.

- Acetamide Attachment : This step usually involves acylation reactions to introduce the acetamide functionality.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and pyrrole rings have shown effectiveness against various bacterial strains.

- Antitumor Effects : Some derivatives demonstrate cytotoxicity against cancer cell lines, suggesting potential antitumor properties.

- Anti-inflammatory Properties : The presence of specific functional groups may enhance anti-inflammatory effects.

Activity Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into their potential applications:

- Antimicrobial Studies :

- Antitumor Activity :

-

Anti-inflammatory Potential :

- Another investigation highlighted the anti-inflammatory properties of thiazole derivatives, where compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines. Results showed a marked reduction in TNF-alpha and IL-6 levels, suggesting therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide, and how can they be addressed methodologically?

- Answer: Synthesis of this compound involves multi-step reactions, including thiazole ring formation, pyrrole substitution, and acetamide coupling. Key challenges include low yields due to steric hindrance from the thiazole and pyrrole groups and side reactions during coupling steps. Methodological solutions:

- Use Huisgen cycloaddition for precise thiazole-pyrrole linkage .

- Optimize solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to enhance regioselectivity .

- Monitor intermediates via HPLC and TLC to minimize impurities .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer: Structural validation requires:

- ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .

- High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., molecular ion peak at m/z 438.12) .

- IR spectroscopy to identify N-H stretches (~3300 cm⁻¹) and C=O bonds (~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening its activity?

- Answer: Initial screens should focus on:

- Enzyme inhibition assays (e.g., kinase or protease targets) due to the thiazole moiety’s affinity for ATP-binding pockets .

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking to predict binding to receptors like EGFR or COX-2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions between high yield and purity in the final step?

- Answer: Contradictions often arise from competing acylation and hydrolysis reactions. Strategies:

- Use Schlenk techniques to exclude moisture during acetamide coupling .

- Employ flow chemistry for precise control of residence time and temperature, reducing side products .

- Post-synthesis purification via preparative HPLC with a C18 column (acetonitrile/water gradient) .

Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) of this compound?

- Answer: Advanced SAR analysis requires:

- Density Functional Theory (DFT) to model electronic effects of substituents (e.g., methyl on thiazole) on binding energy .

- Molecular Dynamics (MD) simulations to assess conformational stability in biological membranes .

- QSAR models correlating logP values (calculated via ChemAxon) with cytotoxicity data .

Q. How can contradictory bioactivity data across cell lines be systematically analyzed?

- Answer: Discrepancies may stem from off-target interactions or metabolic instability. Approaches:

- Metabolite identification using LC-MS/MS to detect degradation products .

- Transcriptomic profiling (RNA-seq) to compare gene expression in responsive vs. resistant cell lines .

- Selectivity screening against a panel of 50+ kinases to identify primary targets .

Key Methodological Recommendations

- Synthetic Chemistry: Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce reaction time by 40% .

- Data Analysis: Use multivariate statistical tools (e.g., PCA) to deconvolute overlapping spectral peaks in NMR .

- Biological Testing: Validate target engagement via surface plasmon resonance (SPR) for real-time binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.